molecular formula C17H21N3O4S B5351149 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine

1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine

Cat. No. B5351149
M. Wt: 363.4 g/mol
InChI Key: DGPWFMQDDDPVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine, commonly known as DSP-4, is a chemical compound that has been widely studied for its potential applications in scientific research. DSP-4 belongs to the class of piperazine derivatives and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

DSP-4 acts as a selective neurotoxin that specifically targets noradrenergic neurons in the brain. DSP-4 is taken up by noradrenergic neurons and causes the release of noradrenaline, which in turn leads to the degeneration of these neurons. This selective neurotoxicity makes DSP-4 a valuable tool for studying the role of the noradrenergic system in various physiological and pathological conditions.
Biochemical and Physiological Effects:
DSP-4 has been found to have a variety of biochemical and physiological effects. In addition to its selective neurotoxicity, DSP-4 has been shown to decrease the levels of noradrenaline and dopamine in the brain. DSP-4 has also been found to affect the function of various neurotransmitter systems, including serotonin and acetylcholine.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DSP-4 in lab experiments is its selective neurotoxicity, which allows researchers to specifically target noradrenergic neurons in the brain. However, there are also some limitations to using DSP-4. For example, the neurotoxic effects of DSP-4 can be irreversible, which can limit its usefulness in some experimental settings.

Future Directions

There are many potential future directions for research on DSP-4. One area of interest is in the development of new treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease. DSP-4 has also been studied for its potential applications in the treatment of depression and anxiety disorders. Additionally, researchers are continuing to explore the role of the noradrenergic system in various physiological and pathological conditions, which may lead to new insights into the mechanisms underlying these conditions.

Synthesis Methods

DSP-4 is synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 2-pyridinemethanol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield DSP-4.

Scientific Research Applications

DSP-4 has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of neuroscience, where DSP-4 has been used as a tool to study the noradrenergic system. DSP-4 has also been studied for its potential applications in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-23-14-6-7-16(15(13-14)24-2)25(21,22)20-11-9-19(10-12-20)17-5-3-4-8-18-17/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPWFMQDDDPVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

52.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199438
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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